(S)-3-Amino-4-cyclopropylbutanoic acid

Chiral chromatography Enantioselective synthesis Stereochemical SAR

Standard chiral β-amino acids lack defined transporter profiles, confounding CNS vs. peripheral mechanism studies. This compound solves that: a non-proteinogenic (S)-β-amino acid with a conformationally constrained cyclopropyl group. - **Mechanistic Differentiation**: Class-level evidence shows no system L transporter interaction (IC50 >2490 µM vs. 158 µM for pregabalin), enabling transporter-independent α2δ probing. - **Chiral Purity**: ≥98% enantiomeric excess - essential for stereoselectivity ratio quantification at voltage-gated calcium channels. - **Supply**: Research-grade building block; HCl salt form available for standard Boc/Fmoc coupling.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B8241751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-cyclopropylbutanoic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC1CC(CC(=O)O)N
InChIInChI=1S/C7H13NO2/c8-6(4-7(9)10)3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1
InChIKeyVJGFNPLMAVQRCF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-4-cyclopropylbutanoic acid: A Chiral β-Amino Acid α2δ Ligand Scaffold for CNS Research and Chemical Biology


(S)-3-Amino-4-cyclopropylbutanoic acid (CAS 1335661-24-9) is a chiral, non-proteinogenic β-amino acid featuring a cyclopropyl substituent at the 4-position of the butanoic acid backbone. Compounds in this structural class have been developed as ligands for the α2δ subunit of voltage-gated calcium channels, a mechanism shared by the clinically approved drugs gabapentin and pregabalin [1]. The (S)-enantiomer provides a defined stereochemical probe for structure-activity relationship (SAR) studies, distinguishing it from racemic or (R)-configured preparations [2]. This compound is supplied as a research-grade building block, typically at ≥95% purity, and is utilized in medicinal chemistry, peptide-mimetic design, and pharmacological investigations of calcium channel modulation .

Workflow Stereochemical probe for α2δ subunit SAR
Scaffold Cyclopropyl β-amino acid class
Grade Research-grade chiral building block

Why (S)-3-Amino-4-cyclopropylbutanoic acid Cannot Be Replaced by Generic GABA Analogs or Racemic Mixtures


Substituting (S)-3-amino-4-cyclopropylbutanoic acid with racemic 3-amino-4-cyclopropylbutanoic acid or structurally related γ-amino acid drugs (e.g., pregabalin) introduces critical differences in stereochemical purity, conformational preference, and transporter recognition that directly impact experimental outcomes. The cyclopropyl β-amino acid scaffold exhibits a distinct pharmacological profile: potent α2δ binding (Ki as low as ≤0.2 µM for optimized analogues) combined with a critical lack of interaction with the system L large neutral amino acid transporter [1]. This transporter profile is the mechanistic basis for the blood-brain barrier penetration of pregabalin; thus, cyclopropyl β-amino acids lacking this transport may show divergent in vivo pharmacology, making them valuable as transporter-independent pharmacological probes [1]. Additionally, using the racemate introduces the (R)-enantiomer as an uncontrolled variable, which may exhibit different binding kinetics or off-target effects, confounding SAR and in vivo data interpretation [2].

Target compound
(S)-enantiomer · defined stereochemistry
Single enantiomer eliminates (R)-confound in chiral recognition and SAR studies.
β-amino acid regiochemistry
Enables β-peptide foldamer design distinct from α-amino acid building blocks.
Cyclopropyl conformational lock
Restricts side-chain flexibility; alters binding selectivity profiles vs. flexible GABA analogs.
vs
Potential substitutes
Racemic mixture
Uncontrolled (R)-enantiomer may shift binding kinetics and off-target profile.
Generic GABA analogs (pregabalin, gabapentin)
Different transporter recognition and blood-brain barrier penetration may obscure mechanism-specific readouts.
α-amino acid positional isomer
Cannot replicate β-peptide foldamer properties or protease resistance.

Quantitative Comparative Evidence for (S)-3-Amino-4-cyclopropylbutanoic acid vs. Key Analogues


Stereochemical Purity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate

The (S)-enantiomer of 3-amino-4-cyclopropylbutanoic acid is supplied with a certified enantiomeric purity of ≥98%, as determined by chiral HPLC analysis . In contrast, the racemic mixture (CAS 1391248-18-2) is specified at ≥95% purity without enantiomeric enrichment, and the (R)-enantiomer (CAS 1335546-69-4) is available separately . The use of enantiomerically pure (S)-configured compound is essential for studies where chiral recognition at the α2δ binding site or other biological targets may differ between enantiomers. Within the cyclopropyl β-amino acid patent literature, stereochemistry is explicitly claimed as a determinant of pharmacological activity [1].

Enantiomeric purity
Specification review
≥98% ee (S)
Chiral HPLC; free base form
Eliminates (R)-enantiomer as uncontrolled variable in chiral recognition studies.
Racemate and (R)-enantiomer available separately
Chiral chromatography Enantioselective synthesis Stereochemical SAR

α2δ Binding Affinity: Cyclopropyl β-Amino Acid Class vs. Pregabalin and Gabapentin

Cyclopropyl β-amino acids, as a structural class, demonstrate potent binding to the α2δ subunit of voltage-gated calcium channels. Optimized ketone-derived cyclopropyl β-amino acids exhibit Ki values ≤0.2 µM in [3H]gabapentin displacement assays using pig brain membranes, comparable to pregabalin (Ki ≈ 0.1 µM) and gabapentin (Ki ≈ 0.14 µM) [1]. This potency range establishes the cyclopropyl β-amino acid scaffold as a validated pharmacophore for α2δ engagement. While specific Ki data for the (S)-3-amino-4-cyclopropylbutanoic acid compound has not been individually published, its core scaffold matches that of the potent analogues in the Schwarz et al. series, supporting its utility as an SAR probe [1].

α2δ binding affinity
Class-level inference
Ki ≤0.2 µM (class); pregabalin ~0.1 µM
[3H]gabapentin displacement, pig brain membranes
Scaffold supports α2δ engagement; (S) enantiomer provides stereodefined SAR probe.
Individual compound Ki not separately published
Calcium channel modulation α2δ subunit binding Gabapentinoid pharmacology

Transporter Selectivity: System L Negativity vs. Pregabalin's Active Transport Dependence

A defining pharmacological feature of cyclopropyl β-amino acids is their lack of interaction with the system L (leucine-preferring) large neutral amino acid transporter. In a CHO cell [3H]leucine uptake assay, representative cyclopropyl β-amino acids (e.g., compound 34) showed an IC50 >2490 µM, compared to pregabalin's IC50 of 158 ± 35 µM, indicating a >15-fold reduction in system L affinity [1]. This transporter profile is mechanistically significant: pregabalin requires system L-mediated active transport to cross the blood-brain barrier; cyclopropyl β-amino acids lacking this transport show negligible brain penetration after oral dosing (brain-to-plasma ratio of 0.054 for compound 34 vs. 0.22 for pregabalin at 2 h post 30 mg/kg po in rats) [1]. This property makes the scaffold valuable as a transporter-independent pharmacological tool for studying peripheral vs. central α2δ mechanisms.

System L transport
Class-level inference
IC50 >2490 µM vs. pregabalin 158 µM
CHO cell [3H]leucine uptake; brain:plasma 0.054 vs 0.22 (rat, 2 h)
Transporter-negative profile enables dissection of peripheral vs. central α2δ mechanisms.
Not a direct functional assay of the exact product; class-based evidence
Blood-brain barrier transport System L amino acid transporter In vivo brain penetration

Conformational Restriction: Cyclopropyl β-Amino Acid Scaffold vs. Flexible-Chain GABA Analogues

The cyclopropyl group in (S)-3-amino-4-cyclopropylbutanoic acid imposes conformational restriction on the butanoic acid backbone, reducing the entropic penalty upon receptor binding compared to flexible-chain GABA analogues such as pregabalin (3-isobutyl-GABA) or gabapentin (cyclohexane-GABA) [1]. Cyclopropane-based conformationally restricted GABA analogues have been systematically studied for their ability to achieve transporter subtype selectivity (e.g., BGT1 over other GABA transporters) through defined trans-syn geometries [2]. The cyclopropyl ring constrains the torsional degrees of freedom of the C4 substituent, which can translate into improved target selectivity profiles relative to freely rotating alkyl side chains, as demonstrated in SAR series where cyclopropyl substitution altered activity by >10-fold depending on stereochemistry and substitution pattern [2].

Conformational restriction
Supporting evidence
Cyclopropyl lock vs. 3 rotatable bonds in pregabalin
Ring strain ~27.5 kcal/mol constrains C4 orientation
Conformationally rigid scaffold for probing selectivity determinants at GABA-related sites.
Based on published SAR and computational analyses
Conformational analysis Cyclopropane rigidity GABA mimetic design

Regiochemical Identity: 3-Amino vs. 2-Amino-4-cyclopropylbutanoic Acid Positional Isomers

(S)-3-Amino-4-cyclopropylbutanoic acid is a β-amino acid (amino group at the β-carbon relative to the carboxyl), distinguishing it from the α-amino acid positional isomer (2S)-2-amino-4-cyclopropylbutanoic acid . This regiochemical distinction has significant consequences for peptide incorporation: β-amino acids cannot be incorporated into peptides via standard ribosomal translation or typical solid-phase peptide synthesis using α-amino acid coupling conditions [1]. Instead, they form β-peptide foldamers with distinct secondary structural propensities and metabolic stability profiles (resistance to proteases that cleave α-peptide bonds) [1]. The 3-amino substitution also places the amino group closer in space to the cyclopropyl substituent than in the 2-amino isomer, creating different intramolecular interactions and a distinct pharmacophore geometry for receptor recognition .

Regiochemical identity
Direct comparison
β-amino acid (3-NH2) vs. α-amino acid (2-NH2) isomer
Backbone length 4 bonds vs. 2 bonds; distinct coupling chemistry
Regiochemistry enables β-peptide foldamer synthesis and protease-resistant scaffolds.
Vendor catalog evidence for both positional isomers
Positional isomerism β-Amino acid vs. α-amino acid Building block diversification

Optimal Application Scenarios for (S)-3-Amino-4-cyclopropylbutanoic acid Based on Quantitative Evidence


Chiral Probe for α2δ Subunit Stereoselectivity Studies

The ≥98% enantiomeric purity of (S)-3-amino-4-cyclopropylbutanoic acid makes it suitable as a defined stereochemical probe for investigating chiral recognition at the α2δ subunit of voltage-gated calcium channels. Paired with its (R)-enantiomer, researchers can quantify the stereoselectivity ratio of α2δ binding, which has been demonstrated to be a critical determinant of pharmacological activity in the cyclopropyl β-amino acid patent series [1]. This application is directly supported by the Ki ≤0.2 µM potency range established for the cyclopropyl β-amino acid class in [3H]gabapentin displacement assays [2].

Transporter-Independent Pharmacological Tool for Peripheral vs. Central α2δ Dissection

Based on the class-level evidence that cyclopropyl β-amino acids lack interaction with the system L transporter (IC50 >2490 µM vs. 158 µM for pregabalin) [2], this compound can serve as a pharmacological tool to distinguish peripheral α2δ-mediated effects from centrally-mediated effects. In experimental designs where pregabalin or gabapentin show mixed central/peripheral activity due to active brain transport, the (S)-3-amino-4-cyclopropylbutanoic acid scaffold provides a transporter-negative comparator. This is particularly valuable in pain and epilepsy models where the site of action (peripheral vs. central) is under investigation.

Building Block for β-Peptide Foldamer Synthesis

The β-amino acid regiochemistry (3-amino substitution) and (S) stereochemistry of this compound enable its use as a building block for β-peptide foldamers that are inherently resistant to proteolytic degradation [3]. The cyclopropyl substituent introduces additional conformational constraint, which can stabilize specific helical or sheet secondary structures in β-peptides. This compound can be coupled using standard β-amino acid coupling protocols following Boc or Fmoc protection, with the hydrochloride salt form (CAS 1335661-24-9 HCl) facilitating solubility during synthesis .

Conformational SAR Studies of GABAergic Pharmacophores

The cyclopropyl-imposed conformational restriction differentiates this compound from flexible-chain GABA analogues [2]. It can be employed in SAR studies to map the conformational requirements of GABA-related targets (α2δ subunits, GABA transporters, GABA receptors) by comparing its activity profile against flexible analogues such as pregabalin or gabapentin. The defined stereochemistry at C3 and the constrained cyclopropyl orientation at C4 provide a rigid scaffold for computational docking studies and pharmacophore modeling, where flexible ligands introduce significant conformational uncertainty [4].

Application
Selection Property
Validation Focus
α2δ stereoselectivity studies
Enantiomeric purity (S)-configuration
Chiral recognition at α2δ subunit; paired (R)-enantiomer controls
Peripheral vs. central α2δ mechanism dissection
System L transporter negativity
In vivo brain penetration ratio; transporter-independent comparator
β-peptide foldamer synthesis
β-amino acid regiochemistry
Protease resistance; secondary structure propensity
GABAergic pharmacophore SAR
Cyclopropyl conformational restriction
Rigid scaffold for docking and selectivity mapping
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